N,N-diformylformamide
Description
N,N-Diformylformamide is a substituted formamide characterized by two formyl (-CHO) groups attached to the nitrogen atom. Its molecular formula is C₃H₃NO₃ (molecular weight: 101.06 g/mol), distinguishing it from simpler formamides like N,N-dimethylformamide (DMF). Structurally, the electron-withdrawing formyl groups enhance polarity and reactivity compared to alkyl-substituted analogs. While specific applications of this compound are less documented, its synthesis via photo-oxidation of oxazole derivatives (e.g., P6 molecule) suggests utility in oxidation and formylation reactions .
Properties
Molecular Formula |
C3H3NO3 |
|---|---|
Molecular Weight |
101.06 g/mol |
IUPAC Name |
N,N-diformylformamide |
InChI |
InChI=1S/C3H3NO3/c5-1-4(2-6)3-7/h1-3H |
InChI Key |
PFBAGGWJGZAGCG-UHFFFAOYSA-N |
SMILES |
C(=O)N(C=O)C=O |
Canonical SMILES |
C(=O)N(C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N,N-diformylformamide and related compounds:
Reactivity and Functional Roles
- This compound : The dual formyl groups increase electrophilicity, making it a candidate for formylation or cyclization reactions. Its synthesis via oxazole photo-oxidation highlights its role in generating oxygen-rich products .
- DMF: Acts as a carbon, nitrogen, or oxygen donor in reactions like amidation, carbonylation, and cyanation. Its methyl groups stabilize intermediates in cross-dehydrogenative coupling (CDC) reactions .
- N,N-Dibutylformamide: Bulky butyl groups reduce polarity, favoring non-polar solvent applications. Limited reactivity compared to DMF .
- N,N-Diphenylformamide : Phenyl groups confer aromatic stability, suitable for reactions requiring π-π interactions or extended conjugation .
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